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molecular formula C9H10O3 B1271440 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol CAS No. 6006-82-2

2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol

Cat. No. B1271440
M. Wt: 166.17 g/mol
InChI Key: JADSGOFBFPTCHG-UHFFFAOYSA-N
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Patent
US07396849B2

Procedure details

A solution of 2-benzo[1,3]dioxol-5-yl-ethanol (Intermediate D2) (1 g; 6.0 mmol) in dichloromethane (40 mL) was treated with the Dess-Martin periodinane (commercially available from Lancaster) (2.65 g, 6.25 mmol) at rt for 2 h. Silica gel was added to the mixture and the solvent was removed under vacuum. The solids were placed onto a column of silica gel and the product was eluted with a mixture of ether:hexanes to give benzo[1,3]dioxol-5-yl-acetaldehyde (Intermediate D3) 0.75 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][OH:12])=[CH:9][C:4]=2[O:3][CH2:2]1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>ClCCl>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH:11]=[O:12])=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Silica gel was added to the mixture
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
WASH
Type
WASH
Details
the product was eluted with a mixture of ether

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)CC=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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